

# CY5-YNE: A Technical Guide for Researchers in Drug Development

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## Compound of Interest

Compound Name: CY5-YNE

Cat. No.: B15600081

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An in-depth exploration of Sulfo-Cyanine5-alkyne (**CY5-YNE**), a versatile fluorescent probe for bioconjugation and advanced cellular imaging applications.

## Introduction

**CY5-YNE**, also known as Sulfo-Cyanine5-alkyne, is a water-soluble, far-red fluorescent dye functionalized with a terminal alkyne group.[1][2][3] This reactive handle makes it an ideal tool for covalent labeling of azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[2][4] Its exceptional brightness, photostability, and emission in the near-infrared (NIR) spectrum render it highly suitable for a range of applications in drug development, from target identification and validation to high-content screening and in vivo imaging.[5][6][7] This guide provides a comprehensive overview of the technical specifications of **CY5-YNE**, detailed experimental protocols for its use, and troubleshooting guidance for researchers, scientists, and drug development professionals.

## Core Properties and Quantitative Data

**CY5-YNE** exhibits robust and stable fluorescence, making it a reliable choice for quantitative and qualitative studies. The key spectral and physical properties are summarized in the tables below.

## Spectral Properties

Property	Value	Unit	References
Excitation Maximum ( $\lambda_{ex}$ )	~650	nm	[2]
Emission Maximum ( $\lambda_{em}$ )	~670 - 680	nm	[2][5]
Molar Extinction Coefficient ( $\epsilon$ )	~250,000	$M^{-1}cm^{-1}$	[1]
Quantum Yield ( $\Phi$ )	~0.2 - 0.27	-	[8]
Fluorescence Lifetime ( $\tau$ )	~1.0	ns	[9]
Recommended Laser Lines	633, 647	nm	[1][10]
Common Emission Filter	660/20	nm	[10]

## Physicochemical Properties

Property	Value	References
Synonyms	Sulfo-Cyanine5-alkyne	[2]
Molecular Weight	~693.87 - 787.96	[1][3]
Molecular Formula	$C_{36}H_{43}N_3O_7S_2$	[3]
Appearance	Blue solid	[1]
Solubility	Water, DMSO, DMF	[1][5]
Storage Conditions	-20°C, desiccated, protected from light	[1]
pH Sensitivity	Fluorescence is pH-insensitive from pH 4 to 10	[1]

## Experimental Protocols

The following protocols provide a detailed methodology for the use of **CY5-YNE** in the labeling of biomolecules through copper-catalyzed click chemistry.

## Protocol 1: General Labeling of Azide-Modified Proteins with **CY5-YNE**

This protocol outlines the fundamental steps for conjugating **CY5-YNE** to a protein containing an azide group.

Materials:

- Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
- **CY5-YNE**
- Anhydrous DMSO
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
- Sodium ascorbate
- Deionized water
- Spin desalting columns or other protein purification systems

Procedure:

- Reagent Preparation:
  - Prepare a 10 mM stock solution of **CY5-YNE** in anhydrous DMSO.
  - Prepare a 20 mM stock solution of  $\text{CuSO}_4$  in deionized water.
  - Prepare a 50 mM stock solution of THPTA in deionized water.

- Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
- Reaction Setup:
  - In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-10 mg/mL in an amine-free buffer.
  - Add **CY5-YNE** stock solution to the protein solution. The optimal molar ratio of dye to protein is typically between 2 and 10 and should be optimized for each specific protein.
  - In a separate tube, pre-mix the CuSO<sub>4</sub> and THPTA solutions. A 1:5 molar ratio of CuSO<sub>4</sub> to THPTA is recommended.
  - Add the copper/ligand mixture to the protein-dye solution to a final concentration of 0.1-0.5 mM copper.
  - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubation:
  - Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sterically hindered substrates, reaction time may need to be extended.[\[11\]](#)
- Purification of the Labeled Protein:
  - Remove the unreacted **CY5-YNE** and copper catalyst using a spin desalting column, size-exclusion chromatography, or dialysis.
  - Follow the manufacturer's instructions for the chosen purification method.
- Determination of Degree of Labeling (DOL):
  - Measure the absorbance of the purified conjugate at 280 nm and 650 nm.
  - Calculate the protein concentration and the concentration of **CY5-YNE** using the Beer-Lambert law and the extinction coefficients for the protein and **CY5-YNE**.

- The DOL is the molar ratio of the dye to the protein. An optimal DOL for most antibodies is between 2 and 10.

## Protocol 2: Labeling of Azide-Modified Peptides or Oligonucleotides

This protocol is adapted for smaller biomolecules like peptides and oligonucleotides.

Materials:

- Azide-modified peptide or oligonucleotide
- **CY5-YNE**
- Anhydrous DMSO
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Tris(2-carboxyethyl)phosphine (TCEP)
- Tris-buffered saline (TBS) or similar buffer
- HPLC for purification

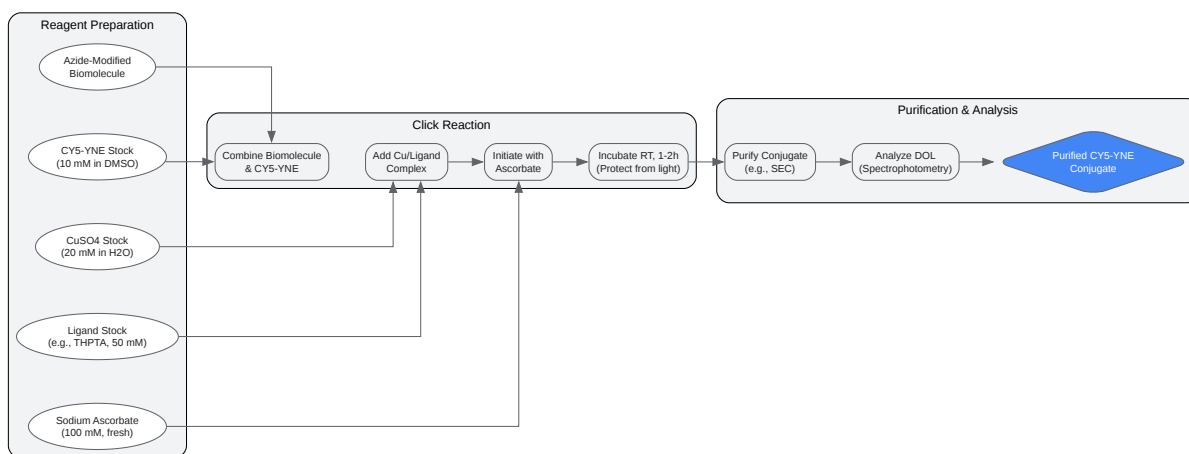
Procedure:

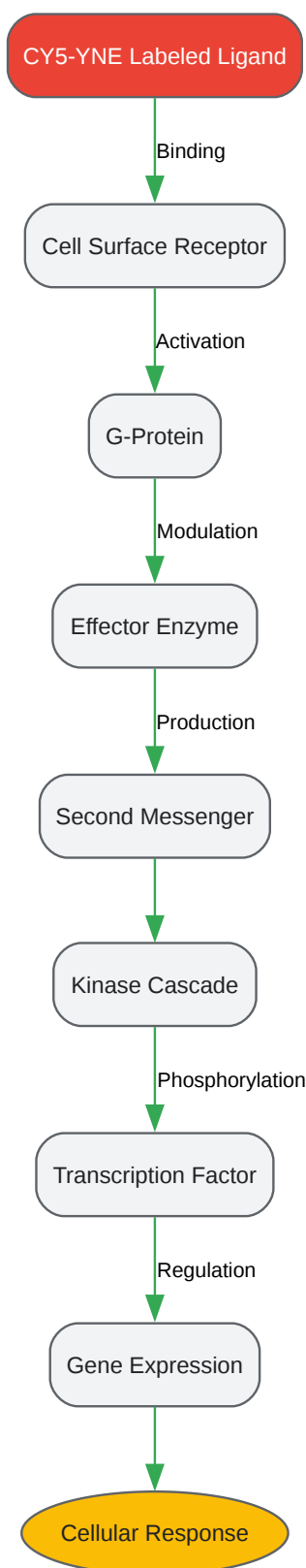
- Reagent Preparation:
  - Prepare a 10 mM stock solution of **CY5-YNE** in anhydrous DMSO.
  - Prepare a 20 mM stock solution of  $\text{CuSO}_4$  in deionized water.
  - Prepare a 100 mM stock solution of TCEP in deionized water.
- Reaction Setup:
  - Dissolve the azide-modified peptide or oligonucleotide in TBS buffer.

- Add a 1.5 to 5-fold molar excess of the **CY5-YNE** stock solution to the peptide/oligonucleotide solution.
- Add TCEP to a final concentration of 1 mM.
- Add CuSO<sub>4</sub> to a final concentration of 0.1 mM.
- Incubation:
  - Incubate the reaction at room temperature for 30-60 minutes, protected from light.
- Purification:
  - Purify the labeled peptide or oligonucleotide by reverse-phase HPLC.

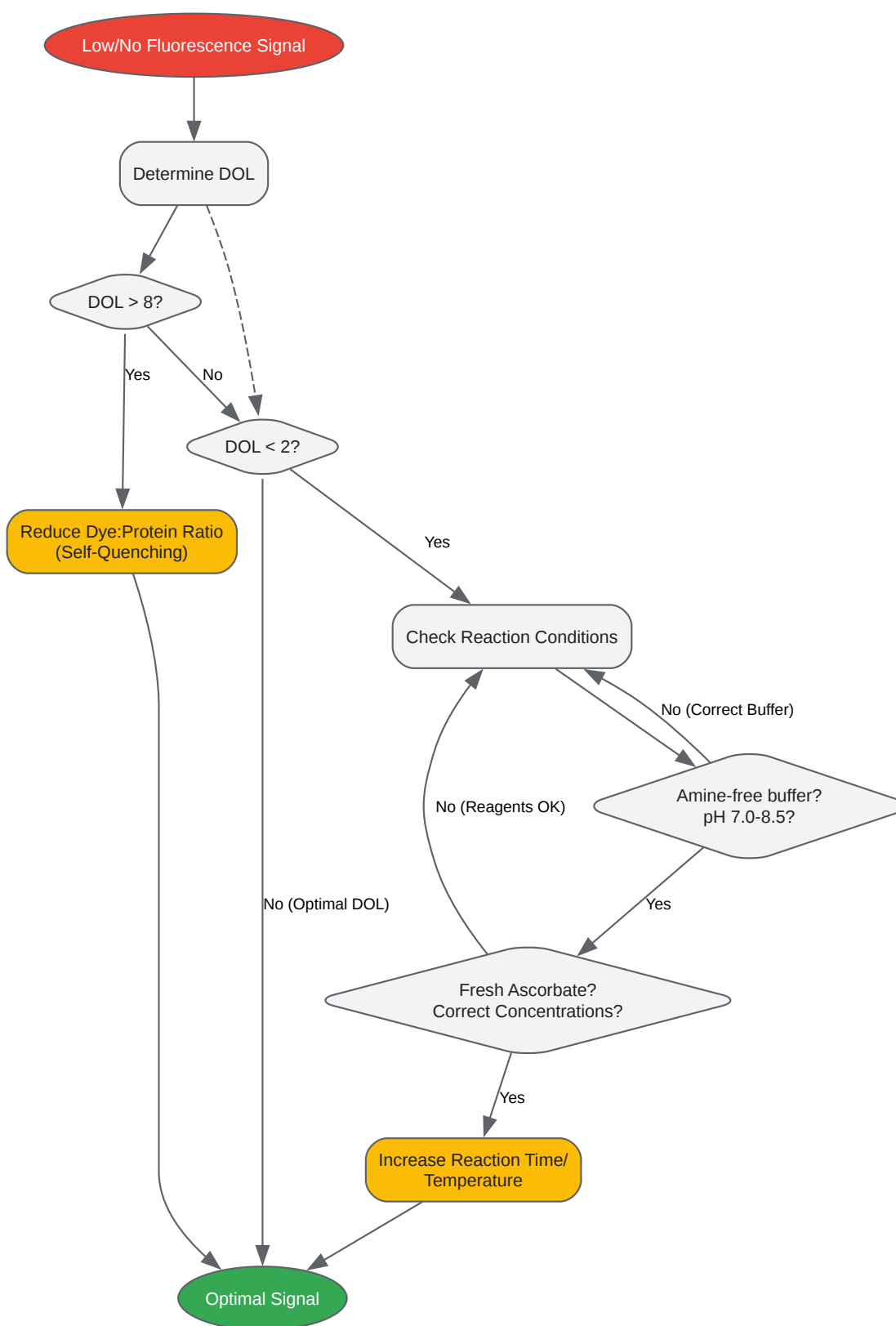
## Mandatory Visualizations

The following diagrams illustrate key processes and workflows related to the use of **CY5-YNE**.









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